2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol
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Overview
Description
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a cyclohexylidenehydrazinyl group attached to a methylpyrimidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol typically involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with 6-methylpyrimidin-4-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)benzoic acid
- N-benzylidene(3,3-dialkyl-3,4-dihydroisoquinolin-1-ylidene)acetohydrazides
Uniqueness
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-cyclohexylidenehydrazinyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N4O/c1-8-7-10(16)13-11(12-8)15-14-9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H2,12,13,15,16) |
InChI Key |
VHMFWROFBFWIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C2CCCCC2 |
Origin of Product |
United States |
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